Methyl 4-((3-(diethylamino)phenyl)amino)-4-oxobutyrate
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Overview
Description
Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: is a chemical compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 276-283-1. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate involves the reaction of butanedioic acid with bis [(2-ethylhexyl)oxy]phosphinothioyl chloride in the presence of a base. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods: Industrial production of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a lubricant additive and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate
- Butanedioic acid, 2- [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]-, 1,4-dibutyl ester
- Phosphorodithioic acid, O,O-di (2-ethylhexyl)-S- (1,2-dicarbobutoxyethyl) ester
Uniqueness: Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate stands out due to its unique combination of butyl and phosphinothioyl groups, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
72010-74-3 |
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Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
methyl 4-[3-(diethylamino)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C15H22N2O3/c1-4-17(5-2)13-8-6-7-12(11-13)16-14(18)9-10-15(19)20-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,18) |
InChI Key |
BLIHEFQNDSJVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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